molecular formula C20H15FN4O2 B4657122 3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide

3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide

Cat. No. B4657122
M. Wt: 362.4 g/mol
InChI Key: UYTDHXJJCPIRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide involves the inhibition of this compoundβ. This compoundβ is a serine/threonine kinase that phosphorylates numerous substrates, including tau protein, β-catenin, and insulin receptor substrate-1. The inhibition of this compoundβ by this compound leads to the dephosphorylation of these substrates, resulting in various cellular effects, such as the promotion of cell survival, inhibition of inflammation, and enhancement of insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in animal models of colitis, and enhance insulin sensitivity in animal models of diabetes. Additionally, it has been shown to promote cell survival and inhibit apoptosis in various cell types.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide in lab experiments is its specificity for this compoundβ. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of this compoundβ in various cellular processes. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide. One potential application is the development of new therapies for Alzheimer's disease, bipolar disorder, and diabetes. Additionally, the role of this compoundβ in other diseases, such as cancer and neurodegenerative disorders, could be further explored using this compound. Finally, the development of new analogs of this compound with improved solubility and potency could lead to the discovery of more effective treatments for various diseases.

Scientific Research Applications

3-(4-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit glycogen synthase kinase-3β (this compoundβ), an enzyme that plays a crucial role in numerous cellular processes, including cell growth, differentiation, and apoptosis. This compoundβ has been implicated in several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Therefore, the inhibition of this compoundβ by this compound has been investigated as a potential therapeutic strategy for these diseases.

properties

IUPAC Name

3-(4-fluorophenyl)-N-(5-methyl-2-phenylpyrazol-3-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-13-11-19(25(23-13)16-5-3-2-4-6-16)22-20(26)18-12-17(24-27-18)14-7-9-15(21)10-8-14/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTDHXJJCPIRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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